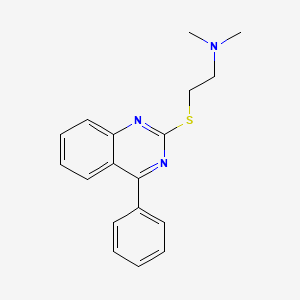
Ethanamine, N,N-dimethyl-2-((4-phenyl-2-quinazolinyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine typically involves the reaction of 4-phenylquinazoline-2-thiol with N,N-dimethylaminoethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) with the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reactants used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, contributing to the compound’s biological activity.
類似化合物との比較
- N,N-Dimethyl-2-phenylquinazolin-4-amine
- 4-(Dimethylamino)-2-phenylquinazoline
- 4-(N,N-Dimethylamino)-2-phenylquinazoline
Comparison: N,N-Dimethyl-2-((4-phenylquinazolin-2-yl)thio)ethanamine is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs. The thioether group can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a distinct and valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
106824-00-4 |
|---|---|
分子式 |
C18H19N3S |
分子量 |
309.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-(4-phenylquinazolin-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H19N3S/c1-21(2)12-13-22-18-19-16-11-7-6-10-15(16)17(20-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChIキー |
ZIHHUYJZBCHJIC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCSC1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


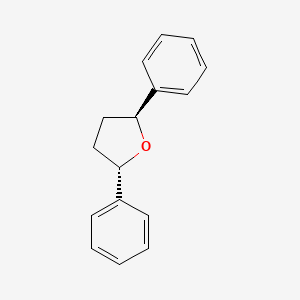
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]furan-3-carboxamide](/img/structure/B12914953.png)
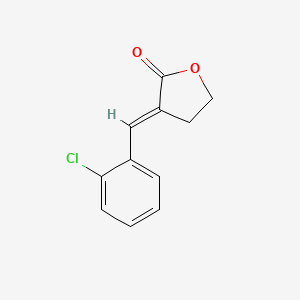
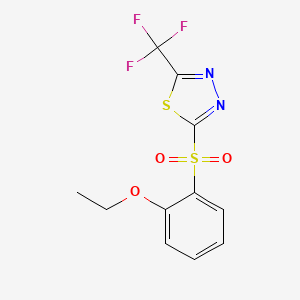
![1H-Azuleno[8,1-cd]isoxazole](/img/structure/B12914978.png)
![Cyclohexanol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-, trans-](/img/structure/B12914982.png)
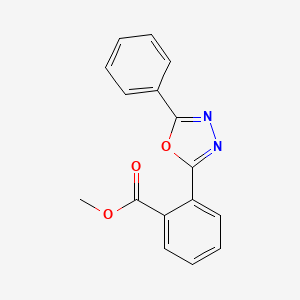
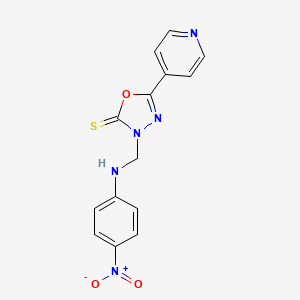
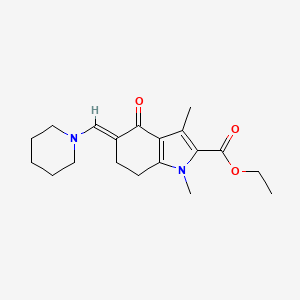
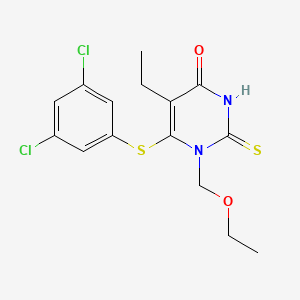
![1'-(2-Methoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12915012.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
![4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid](/img/structure/B12915024.png)
![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
